molecular formula C9H15NO4 B2768085 (R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid CAS No. 152468-91-2

(R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid

Cat. No.: B2768085
CAS No.: 152468-91-2
M. Wt: 201.222
InChI Key: BYHZVVBUNVWRGH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in peptide synthesis and other areas of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid typically involves the introduction of the Boc group to the amino acid derivative. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA or oxalyl chloride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups to the amino acid derivative.

Scientific Research Applications

®-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-[(tert-Butyloxycarbonyl)amino]-3-butanoic acid
  • ®-2-[(tert-Butyloxycarbonyl)amino]-3-pentenoic acid
  • ®-2-[(tert-Butyloxycarbonyl)amino]-3-hexenoic acid

Uniqueness

®-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid is unique due to its specific structure, which includes a double bond in the butenoic acid moiety. This structural feature can influence its reactivity and interactions in chemical and biological systems, distinguishing it from other Boc-protected amino acids .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h5-6H,1H2,2-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHZVVBUNVWRGH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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